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molecular formula C11H11NO B3349653 6-ethoxyquinoline CAS No. 22883-85-8

6-ethoxyquinoline

Cat. No. B3349653
M. Wt: 173.21 g/mol
InChI Key: AJAKVPMSAABZRX-UHFFFAOYSA-N
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Patent
US05656634

Procedure details

6-Hydroxyquinoline was treated with sodium hydride and ethyl iodide to give 6-ethoxyquinoline. This material was nitrated, reduced and coupled with 2-hexylthiodecanoic acid according to the procedure of Example 33 to give the title compound.
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0 (± 1) mol
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reactant
Reaction Step One
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2.[H-].[Na+].[CH2:14](I)[CH3:15]>>[CH2:14]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][CH:6]=[CH:5]2)[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C2C=CC=NC2=CC1
Name
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0 (± 1) mol
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reactant
Smiles
[H-].[Na+]
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0 (± 1) mol
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reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=C2C=CC=NC2=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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